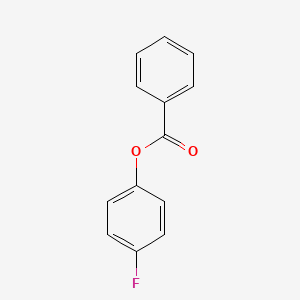

4-Fluorophenyl benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIRFPBZPCIUSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00299477 | |

| Record name | 4-fluorophenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2714-93-4 | |

| Record name | NSC131005 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-fluorophenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Fluorophenyl Benzoate and Its Analogs

Esterification Pathways and Reaction Optimization

The formation of the ester linkage between a phenol (B47542) and a carboxylic acid or its derivative is a cornerstone of synthesizing 4-fluorophenyl benzoate (B1203000). Due to the reduced nucleophilicity of phenols compared to alcohols, direct esterification can be challenging, necessitating the use of catalysts or activated carboxylic acid derivatives.

Catalytic Approaches in Ester Synthesis

Various catalysts have been developed to facilitate the esterification of phenols. Titanium dioxide (TiO₂) has been reported as a simple and efficient catalyst for the acylation of phenols with acid chlorides under solvent-free conditions at room temperature, offering high yields. niscpr.res.in Another approach involves the use of earth-abundant alkali metal catalysts, such as potassium carbonate (K₂CO₃), for the transesterification of aryl esters with phenols. rsc.org This method is environmentally friendly and provides an efficient route to aryl esters. rsc.org

The choice of catalyst can significantly influence the reaction's efficiency. For instance, in the synthesis of O-acetyl-substituted phenol esters, a metal-organic framework, Cu₂(dhtp), has been shown to be a recyclable and more efficient catalyst than several traditional homogeneous catalysts. acs.org Carbodiimides, often used in peptide synthesis, can also serve as activating reagents and basic catalysts for the esterification of carboxylic acids with phenols. rsc.org The reaction mechanism can proceed through either a ketene (B1206846) intermediate or a symmetric anhydride, depending on the carboxylic acid used. rsc.org

Investigation of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of 4-fluorophenyl benzoate synthesis. Factors such as solvent, temperature, and reaction time play a significant role. For example, in the synthesis of ethyl-4-fluoro-3-nitro benzoate using a sealed-vessel microwave, the temperature was a key parameter, with the highest yields obtained between 130–150°C. usm.my The choice of solvent is also critical; a study on the oxidative coupling to form dihydrobenzofuran neolignans found that acetonitrile (B52724) provided the best balance between conversion and selectivity compared to more commonly used solvents like dichloromethane (B109758) and benzene (B151609). scielo.br

The optimization process often involves a systematic variation of parameters. High-throughput experimentation (HTE) and machine learning are emerging as powerful tools to accelerate the discovery of optimal reaction conditions by exploring a high-dimensional parametric space more efficiently than traditional one-variable-at-a-time methods. semanticscholar.org

Table 1: Optimization of Esterification of 4-fluoro-3-nitro benzoic acid usm.my

| Entry | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 110 | 15 (3 x 5) | Low |

| 2 | 130 | 15 (3 x 5) | High |

| 3 | 150 | 15 (3 x 5) | High |

Note: The reaction was performed under microwave irradiation using a catalytic amount of H₂SO₄ and ethanol (B145695) as the solvent.

Strategies for Introducing Fluorine into Benzoate Systems

The introduction of a fluorine atom onto the benzoate ring can be achieved through various synthetic strategies. One common method involves starting with a pre-fluorinated building block, such as 4-fluorophenol (B42351) or a fluorinated benzoic acid derivative. prepchem.comscispace.com For instance, 4-fluorophenyl 2-fluoro-4-(trans-4-ethylcyclohexyl)benzoate can be synthesized by reacting 4-fluorophenol with 2-fluoro-4-(trans-4-ethylcyclohexyl)benzoyl chloride in the presence of pyridine. prepchem.com

Alternatively, fluorination can be performed on a pre-existing benzoate structure. Nucleophilic aromatic substitution (SNAr) is a common method, particularly for the introduction of fluorine-18 (B77423) in radiosynthesis. acs.org This often requires the presence of an activating group, such as a nitro or trimethylammonium group, on the aromatic ring to facilitate the substitution. acs.org

Radiosynthesis Approaches for Isotope-Labeled Analogs

The development of fluorine-18 (¹⁸F) labeled analogs of this compound is of great interest for positron emission tomography (PET) imaging. The short half-life of ¹⁸F (109.7 minutes) necessitates rapid and efficient radiosynthesis methods. nih.gov

Copper-Mediated Radiofluorination Techniques

Copper-mediated radiofluorination has emerged as a powerful tool for the ¹⁸F-labeling of arenes that are not amenable to traditional SNAr reactions. nih.gov This method often utilizes aryl boronic esters as precursors, which react with [¹⁸F]KF in the presence of a copper catalyst, such as [Cu(OTf)₂(py)₄]. nih.gov This technique has been successfully applied to the synthesis of a variety of PET radiotracers. rsc.org

Significant efforts have been made to optimize these reactions, including suppressing side reactions like protodeboronation, which can compete with the desired fluorination. snmjournals.orgresearchgate.net The choice of solvent, copper source, and additives are critical parameters that are fine-tuned to enhance the radiochemical conversion (RCC). snmjournals.orgnih.gov

Table 2: Copper-Mediated ¹⁸F-Fluorination of Aryl Boronic Esters nih.govrsc.org

| Radiotracer | Precursor | Catalyst | Radiochemical Yield |

|---|---|---|---|

| [¹⁸F]FMTEB | Arylboronic ester | Cu(OTf)₂py₄ | Not specified |

| [¹⁸F]FPEB | Arylboronic ester | Cu(OTf)₂py₄ | Not specified |

| [¹⁸F]Flumazenil | Arylboronic ester | Cu(OTf)₂py₄ | Not specified |

Evaluation of Prosthetic Group Synthesis for Complex Molecules

For complex biomolecules, a common strategy is to first synthesize a small, reactive ¹⁸F-labeled molecule, known as a prosthetic group, which is then conjugated to the larger molecule under mild conditions. nih.govacs.org This approach avoids subjecting the sensitive biomolecule to the potentially harsh conditions of direct radiofluorination. acs.org

Examples of prosthetic groups include [¹⁸F]fluorobenzyl halides and activated [¹⁸F]fluorobenzoate esters. acs.orgnih.gov The synthesis of these prosthetic groups often requires multiple steps. nih.gov However, recent advancements are focusing on developing one-step radiosynthesis methods to improve efficiency. acs.org For instance, organophotoredox-mediated radiofluorination has been reported as a general and simple one-step method to generate a variety of highly reactive ¹⁸F-labeled electrophiles. acs.org Another approach involves the "fluorination on Sep-Pak" method, which simplifies the process by avoiding the azeotropic drying of fluorine-18. researchgate.net

The development of new prosthetic groups, such as 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP), which can be synthesized in a single step from its trimethylammonium precursor, offers a promising avenue for the efficient labeling of biomolecules. acs.org

Mechanistic Investigations of Reactions Involving 4 Fluorophenyl Benzoate

Studies on Ester Hydrolysis Kinetics and Reaction Pathways

The hydrolysis of esters, a reaction of fundamental importance in organic chemistry and biochemistry, has been a subject of extensive kinetic and mechanistic scrutiny. In the case of 4-Fluorophenyl benzoate (B1203000), the presence of the fluorine atom on the phenyl ring introduces electronic effects that influence the rate and mechanism of this transformation.

pH-Dependent Hydrolysis Mechanisms

The hydrolysis of 4-Fluorophenyl benzoate can proceed through different mechanisms depending on the pH of the reaction medium. These pathways are broadly categorized as acid-catalyzed, neutral, and base-promoted (alkaline) hydrolysis.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.org This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfers lead to the formation of a good leaving group, 4-fluorophenol (B42351), and the regeneration of the acid catalyst, yielding benzoic acid. libretexts.org

In neutral or near-neutral conditions (pH 5-9), the hydrolysis can be significantly slower. The mechanism in this range is generally considered to be a neutral hydrolysis pathway, although the specific contributions of water acting as a nucleophile can be influenced by the surrounding solvent environment. nih.gov

Base-promoted hydrolysis, also known as saponification, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org This is a highly effective pathway as the hydroxide ion is a strong nucleophile. The reaction proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate salt and 4-fluorophenol. This process is considered "base-promoted" because the hydroxide ion is consumed in the reaction. libretexts.org The rate of alkaline hydrolysis of substituted phenyl benzoates, including those with fluorine substituents, has been shown to be influenced by the electronic properties of the substituents. researchgate.net

The pH can also influence the relative rates of competing reaction pathways. For instance, in some ester hydrolysis reactions, the pH can determine whether the reaction proceeds through a concerted or stepwise mechanism. researchgate.net

Role of Tetrahedral Intermediates

In both acid-catalyzed and base-promoted hydrolysis of esters like this compound, the formation of the tetrahedral intermediate is a key mechanistic step. libretexts.org The substituents on both the acyl and the phenoxy portions of the ester can influence the stability of this intermediate. For example, electron-withdrawing groups on the benzoyl moiety can stabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate during alkaline hydrolysis, thereby increasing the reaction rate. Conversely, the fluorine atom on the phenyl ring of this compound, being an electron-withdrawing group, makes the 4-fluorophenoxide a better leaving group, which can also affect the rate of the breakdown of the tetrahedral intermediate.

Studies on the hydrolysis of similar benzoate esters have shown that the rate-limiting step can either be the formation of the tetrahedral intermediate or its collapse. researchgate.netrsc.org For example, in the phosphate-catalyzed hydrolysis of certain benzoate esters, the rate-limiting step is the formation of a tetrahedral species. rsc.org The nature of the nucleophile and the substituents on the ester can dictate which step is slower.

Elucidation of Electrophilic and Nucleophilic Reaction Pathways

The concepts of electrophiles and nucleophiles are central to understanding the reactivity of this compound. An electrophile is a species that accepts an electron pair, while a nucleophile donates an electron pair to form a new covalent bond. masterorganicchemistry.comyoutube.com

In the context of its reactions, the carbonyl carbon of the ester group in this compound is a key electrophilic center. It is susceptible to attack by nucleophiles, as seen in the hydrolysis reactions discussed earlier where water and hydroxide ions act as nucleophiles. libretexts.orgmasterorganicchemistry.com The reactivity of this electrophilic center is modulated by the electronic effects of the substituents. The fluorine atom, being electron-withdrawing, can enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles.

Conversely, the aromatic rings of this compound can also participate in reactions. The benzene (B151609) ring derived from benzoic acid and the fluorinated phenyl ring can act as nucleophiles in electrophilic aromatic substitution reactions, although the ester group is deactivating. They can also be involved in nucleophilic aromatic substitution, particularly the fluorinated ring, where the fluorine atom can act as a leaving group under certain conditions, especially when activated by other electron-withdrawing groups. scranton.edu

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of 4-Fluorophenyl benzoate (B1203000), offering precise information about the hydrogen, carbon, and fluorine atomic environments. While direct experimental spectra for this specific compound are not widely published, a comprehensive analysis of its structural analogues allows for a reliable prediction of its spectral characteristics.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 4-Fluorophenyl benzoate are defined by two distinct aromatic systems: the benzoate ring and the 4-fluorophenyl ring, connected by an ester linkage.

Proton (¹H) NMR: The proton spectrum is characterized by signals in the aromatic region. The protons on the unsubstituted benzoate ring typically appear as a complex multiplet. The protons ortho to the carbonyl group (H-2', H-6') are expected to be the most downfield due to the electron-withdrawing effect of the carbonyl. The para proton (H-4') and meta protons (H-3', H-5') will appear at slightly higher fields. The 4-fluorophenyl ring protons exhibit a characteristic AA'BB' system due to the fluorine substituent. The protons ortho to the fluorine (H-3, H-5) will show coupling to the fluorine atom in addition to the adjacent protons, appearing as a triplet-like multiplet. The protons ortho to the ester oxygen (H-2, H-6) will also form a multiplet, typically a doublet of doublets.

Carbon-13 (¹³C) NMR: The ¹³C spectrum provides a count of the unique carbon atoms. The most downfield signal is the carbonyl carbon (C=O) of the ester group. The carbon atom attached to the fluorine (C-4) will exhibit a large one-bond carbon-fluorine coupling (¹JCF), appearing as a doublet, and its chemical shift is significantly influenced by the high electronegativity of fluorine. The other aromatic carbons will appear in the typical range of 120-150 ppm. The carbon attached to the ester oxygen (C-1) will also be shifted downfield. Carbons ortho and meta to the fluorine atom will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. rsc.orgrsc.org

Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on data from analogous compounds such as phenyl benzoate, 4-fluorobenzoic acid, and other substituted esters. rsc.orgchemicalbook.comchemicalbook.comchemicalbook.com

| ¹H NMR | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| Benzoate Ring | H-2', H-6' | ~8.20 | m |

| H-4' | ~7.62 | m | |

| H-3', H-5' | ~7.50 | m | |

| 4-Fluorophenyl Ring | H-2, H-6 | ~7.22 | m (dd) |

| H-3, H-5 | ~7.18 | m (t) | |

| ¹³C NMR | Position | Predicted Chemical Shift (ppm) | Multiplicity (Coupling to F) |

| Carbonyl | C=O | ~165.0 | s |

| 4-Fluorophenyl Ring | C-1 | ~146.8 | d (⁴JCF) |

| C-2, C-6 | ~122.8 | d (³JCF) | |

| C-3, C-5 | ~116.5 | d (²JCF) | |

| C-4 | ~160.0 | d (¹JCF) | |

| Benzoate Ring | C-1' | ~129.5 | s |

| C-2', C-6' | ~130.1 | s | |

| C-3', C-5' | ~128.6 | s | |

| C-4' | ~133.8 | s |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Probing

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. colorado.edu Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp and intense signals over a wide chemical shift range. colorado.edu For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine environment. The chemical shift for a fluorine atom on a benzene (B151609) ring is influenced by the electronic nature of the other substituents. Based on data for similar compounds like monofluorobenzene (-113.15 ppm) and p-difluorobenzene (-106.0 ppm), the chemical shift for this compound is anticipated to be in the range of -110 to -120 ppm (relative to CFCl₃). colorado.edunih.gov This signal would provide definitive proof of the presence and electronic environment of the fluorine atom in the molecule.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity. youtube.comuvic.ca

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between adjacent protons on both aromatic rings. For instance, correlations would be expected between H-2'/H-3' and H-3'/H-4' on the benzoate ring, and between H-2/H-3 on the 4-fluorophenyl ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-carbon pairs (¹JCH). columbia.edu It is invaluable for assigning each carbon signal to its corresponding proton(s). For example, the HSQC spectrum would show a cross-peak connecting the ¹H signal at ~7.22 ppm to the ¹³C signal of C-2/C-6, and another connecting the ¹H signal at ~7.18 ppm to the ¹³C signal of C-3/C-5. columbia.eduustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is crucial for piecing together the molecular fragments. columbia.edu Key correlations for this compound would include the coupling from the benzoate protons (H-2', H-6') to the carbonyl carbon (C=O), confirming the benzoyl group. Additionally, a crucial correlation from the 4-fluorophenyl protons (H-2, H-6) to the carbonyl carbon (C=O) would definitively establish the ester linkage between the two rings. ustc.edu.cn

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Assignment of Characteristic Vibrational Modes

The IR and Raman spectra of this compound are dominated by vibrations from the ester functional group and the two aromatic rings. The assignments can be made with high confidence by comparing them to the spectra of related molecules like phenyl benzoate and various substituted benzoic acids. researchgate.netnih.govnist.govnist.gov

The most prominent band in the IR spectrum is the strong C=O stretching vibration of the ester group, expected in the region of 1730-1740 cm⁻¹. The C-O stretching vibrations of the ester linkage typically produce two bands: an asymmetric stretch (Ar-C(=O)-O) around 1260-1270 cm⁻¹ and a symmetric stretch (O-C-Ar) near 1100-1120 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C ring stretching modes appear in the 1450-1600 cm⁻¹ region. The C-F stretching vibration gives a strong absorption in the IR spectrum, typically in the 1200-1250 cm⁻¹ range.

Characteristic Vibrational Frequencies for this compound (Frequencies are based on data from analogous compounds. researchgate.netnist.govresearchgate.net)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Carbonyl (C=O) Stretch | ~1735 | Strong |

| Aromatic Ring (C=C) Stretch | 1600, 1590, 1490, 1450 | Medium-Strong |

| Asymmetric C-O-C Stretch | ~1265 | Strong |

| C-F Stretch | ~1220 | Strong |

| Symmetric C-O-C Stretch | ~1115 | Medium-Strong |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |

Conformational Analysis via Vibrational Signatures

The conformation of phenyl benzoate esters is primarily defined by the torsional angles around the C-O and C-C single bonds of the ester group. Computational studies on the parent compound, phenyl benzoate, indicate that the molecule is non-planar in its ground state. researchgate.netnih.gov The two phenyl rings are twisted out of the plane of the central C-O-C=O group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. For this compound, the spectrum is dictated by the electronic transitions within its constituent aromatic rings and carbonyl group.

The structure of this compound contains several chromophores, which are parts of the molecule that absorb light in the UV-visible region. pharmacy180.com These include the benzoate phenyl ring, the 4-fluorophenyl ring, and the ester carbonyl group (C=O). The interaction of these groups determines the absorption characteristics of the compound.

The UV-Vis spectrum of aromatic esters like this compound is typically characterized by two main types of electronic transitions:

π → π* Transitions: These are high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings. hnue.edu.vn The benzene chromophore itself exhibits primary absorption bands around 184 and 202 nm and a weaker secondary band around 255 nm. hnue.edu.vn Conjugation between the phenyl ring and the carbonyl group in the benzoate moiety influences the positions of these bands.

n → π* Transitions: This is a lower-energy, lower-intensity transition involving the promotion of a non-bonding electron (from one of the lone pairs on the oxygen atom of the carbonyl group) to a π* antibonding orbital of the C=O bond. hnue.edu.vnucalgary.ca For simple carbonyl compounds, this transition is often observed around 280-290 nm. hnue.edu.vn

In this compound, these transitions result in a complex absorption profile, typically with a strong absorption maximum at shorter wavelengths (below 250 nm) corresponding to the π → π* transition and a weaker, less distinct n → π* transition at longer wavelengths. ucalgary.ca

Solvatochromism describes the change in a substance's color or spectral properties as a function of solvent polarity. The electronic transitions in this compound are sensitive to the solvent environment. Studies on analogous compounds, such as 4-pentylphenyl 4-n-benzoate derivatives, show that as solvent polarity increases, the energy difference between the frontier molecular orbitals (HOMO and LUMO) tends to decrease. nih.gov

This effect can lead to shifts in the absorption maxima:

Bathochromic Shift (Red Shift): An increase in solvent polarity often stabilizes the more polar excited state (π) more than the ground state, leading to a shift of the π → π transition to a longer wavelength.

Hypsochromic Shift (Blue Shift): The n → π* transition often shows a hypsochromic shift with increasing solvent polarity. This is because polar, protic solvents can form hydrogen bonds with the non-bonding electrons on the carbonyl oxygen, lowering their energy and thus increasing the energy required for the transition. hnue.edu.vn

Therefore, when recording the UV-Vis spectrum of this compound in a series of solvents with varying polarity, one would expect to observe shifts in the λ_max_ values, providing insight into the nature of the electronic transitions and the polarity of the molecule's excited states. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass. This precision allows for the determination of its elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound, the molecular formula is C₁₃H₉FO₂. HRMS can confirm this composition by measuring its exact mass.

Table 1: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉FO₂ |

| Calculated Exact Mass | 216.05865769 Da nih.gov |

| Nominal Mass | 216 Da |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, inducing its fragmentation, and then analyzing the resulting product ions. This provides detailed information about the molecule's structure and connectivity. While a specific MS/MS spectrum for this compound is not detailed in the provided search results, a fragmentation pathway can be reliably predicted based on the known behavior of aromatic esters. pharmacy180.comlibretexts.org

Upon electron ionization, the molecular ion [M]•+ at m/z 216 is formed. The primary fragmentation pathways involve cleavage of the ester bonds, driven by the formation of stable ions. pharmacy180.com

Key fragmentation steps include:

Formation of the Benzoyl Cation: The most common fragmentation for benzoate esters is the cleavage of the C-O bond to form the highly stable benzoyl cation (an acylium ion) at m/z 105. This is often the base peak in the spectrum. pharmacy180.com

Formation of the 4-Fluorophenoxy Cation: Cleavage of the bond between the carbonyl carbon and the benzene ring can lead to the formation of a 4-fluorophenoxy cation or a related fragment.

Decarbonylation: The benzoyl cation (m/z 105) can subsequently lose a neutral carbon monoxide (CO) molecule to form the phenyl cation at m/z 77. pharmacy180.comstackexchange.com

Formation of the 4-Fluorophenyl Cation: The molecular ion can also fragment to produce the 4-fluorophenyl cation at m/z 95.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion Structure | Description |

|---|---|---|

| 216 | [C₁₃H₉FO₂]•+ | Molecular Ion |

| 121 | [C₇H₄FO]•+ | Benzoyl fluoride (B91410) cation |

| 105 | [C₇H₅O]+ | Benzoyl cation (often base peak) pharmacy180.com |

| 95 | [C₆H₄F]+ | 4-Fluorophenyl cation |

| 77 | [C₆H₅]+ | Phenyl cation (from loss of CO from m/z 105) pharmacy180.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystallographic study for this compound was not found, detailed structural data for the closely related analog, 4-Chlorophenyl 4-methylbenzoate, provides a strong basis for understanding its solid-state conformation. researchgate.net

In aryl benzoates, a key structural feature is the dihedral angle between the planes of the two aromatic rings. This angle is influenced by crystal packing forces and electronic interactions. For 4-Chlorophenyl 4-methylbenzoate, the dihedral angle is 63.89 (8)°. researchgate.net It is expected that this compound would adopt a similar non-planar conformation. The bond lengths and angles within the benzoate and fluorophenyl moieties are expected to be consistent with standard values for sp² hybridized carbons in aromatic systems and ester groups. researchgate.netsigmaaldrich.com

Table 3: Expected Solid-State Structural Parameters for this compound (based on 4-Chlorophenyl 4-methylbenzoate analog)

| Parameter | Description | Expected Value | Reference |

|---|---|---|---|

| Dihedral Angle | Angle between the two phenyl ring planes | ~64° | researchgate.net |

| C=O bond length | Carbonyl bond of the ester | ~1.20 Å | researchgate.net |

| C-O (ester) bond length | Carbonyl C to phenoxy O | ~1.35 Å | researchgate.net |

| O-C (ester) bond length | Phenoxy O to phenyl C | ~1.41 Å | researchgate.net |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions. In the case of this compound, the key interactions expected to dictate the crystal packing are weak C—H···O hydrogen bonds, as well as potential C—H···F interactions and π-stacking.

In analogous aryl benzoate structures, C—H···O hydrogen bonds are a common and significant feature. These interactions typically involve hydrogen atoms from the aromatic rings acting as donors and the carbonyl oxygen atom of the ester group acting as the primary acceptor. Such interactions often link molecules into chains or more complex networks. For example, in the crystal structure of 4-chlorophenyl 4-methylbenzoate, molecules are reported to be linked into infinite chains along the a-axis via C—H···O hydrogen bonds.

Table 1: Potential Intermolecular Interactions in Crystalline this compound (Based on interactions observed in analogous structures)

| Interaction Type | Donor | Acceptor | Typical Role in Packing |

| C—H···O | Aromatic C-H | Carbonyl Oxygen (O=C) | Formation of molecular chains or dimers. |

| C—H···F | Aromatic C-H | Fluorine (F) | Minor contribution to lattice stability. |

| π–π Stacking | Phenyl Ring | Benzoate Ring | Stabilization of layered structures. |

Conformational Analysis in the Crystalline State

In related aryl benzoate compounds, this angle can vary significantly. For example, the dihedral angle between the two aromatic rings in 4-chlorophenyl 4-methylbenzoate is 63.89 (8)°. In other substituted benzoates, this angle can range from nearly planar to almost orthogonal, depending on the electronic and steric influences of the substituents and the demands of the crystal packing.

The central ester linkage (C–O–C=O) itself has a preferred planar conformation, but the rotation around the C–O and C–C single bonds allows the two aromatic rings to adopt a twisted arrangement. This twist is a balance between the tendency for π-system conjugation (favoring planarity) and the minimization of steric hindrance between the rings. The specific conformation adopted in the crystal is the one that allows for the most efficient packing and maximization of favorable intermolecular interactions.

Table 2: Conformational Parameters for a Related Aryl Benzoate (Data for 4-Chlorophenyl 4-methylbenzoate)

| Parameter | Description | Value |

| Dihedral Angle | Angle between the planes of the two aromatic rings | 63.89 (8)° |

This value indicates a significantly non-planar conformation for this related molecule, and a similar twisted conformation would be expected for this compound in the crystalline state.

Computational and Theoretical Chemistry Studies

Theoretical Prediction and Correlation of Spectroscopic Parameters

Computational methods are also employed to predict and interpret spectroscopic data, such as vibrational spectra (FT-IR and Raman). By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical spectrum can be generated. researchgate.netnih.gov

These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a simplified theoretical model. nih.gov Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve the agreement with experimental data. The theoretical spectrum aids in the assignment of vibrational modes observed in the experimental spectrum, providing a detailed understanding of the molecule's vibrational behavior. For example, the characteristic stretching frequency of the carbonyl group (C=O) in 4-Fluorophenyl benzoate (B1203000) can be precisely calculated and assigned. Studies on methyl benzoate and other related molecules have shown excellent correlation between scaled theoretical wavenumbers and experimental FT-IR and Raman spectra. researchgate.netnih.gov

Simulation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure determination. Computational simulations of NMR chemical shifts, typically using Density Functional Theory (DFT), can predict the resonance frequencies of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F in the 4-Fluorophenyl benzoate molecule.

The calculation process involves optimizing the molecular geometry of this compound and then computing the magnetic shielding tensors for each nucleus. The chemical shift (δ) is then determined by comparing the calculated shielding constant of a nucleus in the molecule to the shielding constant of a reference compound, commonly tetramethylsilane (B1202638) (TMS). The formula used is:

δ = (σ_ref - σ_sample) / (1 - σ_ref) ≈ σ_ref - σ_sample

where σ_sample is the calculated isotropic shielding value for a nucleus in this compound and σ_ref is the shielding value for the corresponding nucleus in TMS. youtube.comlibretexts.org The choice of DFT functional and basis set is crucial for achieving high accuracy in these predictions. spectroscopyonline.com

These simulations can help in the assignment of experimental NMR spectra, resolve ambiguities, and provide a deeper understanding of how the electronic environment around each atom influences its chemical shift. For instance, the electron-withdrawing nature of the fluorine atom and the ester group will significantly impact the chemical shifts of the aromatic protons and carbons. Online calculators and specialized software can also provide estimations of chemical shifts based on empirical data and additivity rules. stolaf.edu

Computational Modeling of Vibrational Spectra

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. Computational modeling, primarily using DFT methods, can calculate the harmonic vibrational frequencies, IR intensities, and Raman activities of this compound. spectroscopyonline.comuit.no

The process begins with the optimization of the molecule's geometry to a minimum on the potential energy surface. Subsequently, the second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. uit.no

A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like bond stretching, angle bending, and torsions) to each calculated vibrational mode. cyberleninka.ru Theoretical calculations often show a systematic overestimation of vibrational frequencies compared to experimental data, which can be corrected using empirical scaling factors. nih.gov

For this compound, key vibrational modes of interest include the C=O stretching of the ester group, C-O stretching, C-F stretching, and various vibrations of the two phenyl rings. Comparing the computed spectra with experimental data allows for a definitive assignment of the observed bands. ajchem-a.comresearchgate.net

Table 1: Illustrative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | 1735 | 1720 |

| Aromatic C=C Stretch | 1605, 1590 | 1600, 1585 |

| C-O Stretch | 1270 | 1265 |

| C-F Stretch | 1220 | 1215 |

| Aromatic C-H Stretch | 3050-3100 | 3040-3090 |

Note: The data in this table is illustrative and based on typical values for similar compounds. Actual values would be obtained from specific DFT calculations for this compound.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules by determining the energies of electronic transitions from the ground state to various excited states. nih.govcore.ac.uk This method provides insights into the ultraviolet-visible (UV-Vis) absorption properties of this compound.

TD-DFT calculations yield the excitation energies (which correspond to the absorption wavelengths), oscillator strengths (which relate to the intensity of the absorption bands), and the nature of the electronic transitions (e.g., π → π* or n → π*). core.ac.ukresearchgate.net The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the charge transfer characteristics upon electronic excitation. elsevierpure.comelsevierpure.com

For this compound, TD-DFT can predict the wavelengths of maximum absorption (λ_max) and elucidate how the fluorophenyl and benzoate moieties contribute to the electronic transitions. Solvent effects can also be incorporated into these calculations using models like the Polarizable Continuum Model (PCM), which can predict shifts in the absorption spectra in different solvent environments. core.ac.uk

Molecular Dynamics (MD) Simulations for Conformational and Solvent Effects

Dynamic Conformational Analysis and Rotational Barriers

While quantum chemical calculations often focus on a static, minimum-energy structure, molecules like this compound are dynamic and can adopt multiple conformations in solution. Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape and dynamic behavior of molecules over time. mdpi.comnih.gov

MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing the observation of its movements, such as bond vibrations, angle bending, and torsional rotations. unipa.it By performing simulations over nanoseconds or longer, it is possible to identify the most stable conformers, the energy barriers between them, and the flexibility of different parts of the molecule. researchgate.net For this compound, key conformational degrees of freedom include the rotation around the C-O single bonds of the ester linkage. MD simulations can reveal the preferred dihedral angles and the energy penalties for deviating from these low-energy conformations.

Solvent Effects on Molecular Conformation and Reactivity

The solvent environment can significantly influence the conformation and reactivity of a molecule. MD simulations explicitly including solvent molecules (such as water or organic solvents) can provide a detailed picture of solute-solvent interactions. nih.gov These simulations can show how solvent molecules arrange around this compound, form hydrogen bonds (if applicable), and affect its conformational preferences.

By analyzing the simulation trajectories, one can understand how the solvent stabilizes or destabilizes different conformers, which in turn can affect the molecule's reactivity and other properties. The insights gained from these simulations are crucial for understanding chemical reactions and processes that occur in solution.

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and donor-acceptor groups can exhibit significant nonlinear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. Theoretical calculations, particularly DFT, are instrumental in predicting and understanding the NLO response of molecules like this compound. researchgate.netnih.gov

The key NLO properties calculated are the molecular polarizability (α) and the first-order hyperpolarizability (β). These parameters quantify the linear and nonlinear response of the molecule's electron cloud to an external electric field. scielo.org.mxresearchgate.net A large β value is indicative of a strong second-order NLO response.

DFT calculations with appropriate functionals (such as CAM-B3LYP) and basis sets are used to compute these properties. nih.gov The presence of the electron-donating ether oxygen and the electron-withdrawing carbonyl group and fluorine atom in this compound creates a push-pull system that can enhance its NLO properties. Theoretical studies can systematically investigate how substitutions on the phenyl rings affect the hyperpolarizability, providing a rational basis for designing molecules with optimized NLO characteristics. jmcs.org.mx

Table 2: Illustrative Calculated NLO Properties for this compound

| Property | Symbol | Calculated Value (a.u.) |

| Dipole Moment | μ | ~2.5 D |

| Average Polarizability | ⟨α⟩ | ~150 |

| First-Order Hyperpolarizability | β_tot | ~5 x 10⁻³⁰ esu |

Note: The data in this table is illustrative and based on typical values for similar aromatic esters. Actual values would require specific DFT calculations.

Applications in Advanced Materials Science

Development of Liquid Crystalline Materials

The incorporation of 4-fluorophenyl benzoate (B1203000) moieties into molecular structures is a key strategy in designing liquid crystals (LCs). The presence of the highly electronegative fluorine atom can subtly alter intermolecular forces, dipole moments, and polarizability, which are critical factors in determining the formation and stability of mesophases. nih.gov

Derivatives of 4-fluorophenyl benzoate are integral to a variety of liquid crystalline systems that exhibit distinct mesophase behaviors. The specific phases that emerge, such as nematic and smectic phases, and their thermal stability are determined through techniques like polarized optical microscopy (POM) and differential scanning calorimetry (DSC). rsc.orgscirp.org

For instance, studies on homologous series of compounds like 4-cyano-3-fluorophenyl 4-alkylbenzoates reveal the presence of nematic and multiple crystalline phases. researchgate.net In one such compound, 4-cyano-3-fluorophenyl 4-butylbenzoate (4CFPB), five distinct phases have been identified: a stable crystal phase (Cr I), a metastable crystal phase (Cr II), a metastable nematic phase, a glass of the nematic phase, and the isotropic liquid. researchgate.net The stable crystal phase melts at 288.43 K with an enthalpy of fusion of 22.22 kJ·mol⁻¹. researchgate.net Similarly, another derivative, 4-cyano-3-fluorophenyl 4-pentylbenzoate, was found to exhibit seven phases, including a nematic phase and four different crystal structures. researchgate.net

The introduction of fluorinated chains, such as in semi-fluorinated 4-alkoxyphenyl 4-alkoxybenzoates, has been shown to promote the formation of smectic A (SmA) phases. researchgate.net For example, 4-(4-perfluorohexylbutoxy)phenyl 4-alkoxybenzoates exclusively show a SmA phase, with transition temperatures to the isotropic state reaching as high as 147°C. researchgate.net Research on other fluorinated benzoate esters has also demonstrated the formation of enantiotropic liquid crystals with both smectic A and nematic phases. rsc.org

The thermal stability of these materials is a critical parameter for their application. DSC measurements provide precise data on transition temperatures and enthalpies. scirp.orgnih.gov For example, a series of (E)-4-(((4-(trifluoromethyl) phenyl) imino) methyl) phenyl 4-(alkyloxy)benzoates demonstrated high thermal stability across a broad temperature range, a desirable characteristic for many electro-optic devices. nih.gov

| Compound | Transition | Temperature (°C) | Reference |

|---|---|---|---|

| 4-cyano-3-fluorophenyl 4-butylbenzoate (4CFPB) | Crystal I → Isotropic | 15.28 | researchgate.net |

| Metastable Crystal II → Isotropic | 13 | researchgate.net | |

| 4-(4-perfluorohexylbutoxy)phenyl 4-methoxybenzoate (B1229959) (1-1) | Crystal → Smectic A | 125 | researchgate.net |

| Smectic A → Isotropic | 142 | researchgate.net | |

| 4-(4-perfluorohexylbutoxy)phenyl 4-hexyloxybenzoate (1-6) | Crystal → Smectic A | 113 | researchgate.net |

| Smectic A → Isotropic | 147 | researchgate.net |

A central theme in the design of liquid crystals is the relationship between molecular structure and the resulting mesomorphic properties. In fluorophenyl benzoate systems, even minor structural changes can lead to significant shifts in phase behavior.

The position and number of fluorine substituents are critical. Research on [4-(4'-n-alkyloxyphenyl)acetylenyl]-2,6-difluorophenyl fluorinated benzoates showed that increasing the number of fluorine atoms on the terminal phenyl rings decreased the stability of the nematic phase but broadened the temperature range of the smectic A phase. electronicsandbooks.com Conversely, lateral fluorine substitution on the central phenyl ring was found to lower nematic stability and reduce the smectic A phase range. electronicsandbooks.com In other systems, the introduction of a lateral methyl group was studied to understand how its spatial orientation affects mesomorphic properties. tandfonline.com

The length and nature of terminal alkyl or alkoxy chains also play a crucial role. nih.gov In many homologous series, increasing the chain length can suppress the nematic phase while promoting the formation of smectic phases. mdpi.com Furthermore, the incorporation of a terminal perfluorocarbon chain often enhances the stability of smectic phases due to the stiffening effect it imparts on the molecule, leading to a more ordered lamellar packing. nih.gov Some molecules with a single aromatic ring and a fluorinated tail exhibit smectic phases, whereas their non-fluorinated hydrocarbon counterparts are not liquid crystalline at all. nih.gov

The study of crystallization kinetics in liquid crystal systems is vital for understanding phase transitions and ensuring the long-term stability of devices. Research on 4-cyano-3-fluorophenyl 4-butylbenzoate (4CFPB) provides a detailed example of such investigations. researchgate.netacs.org The crystallization of its metastable crystalline phase (CrII) from the glassy nematic state has been studied using nonisothermal methods, including DSC, POM, and dielectric spectroscopy. researchgate.netacs.org

During heating, the degree of crystallinity can be tracked as a function of temperature. acs.org Analysis of this process in 4CFPB revealed two distinct crystallization mechanisms depending on the heating rate. acs.org

At slow heating rates (up to 5 K/min): A diffusion-controlled mechanism is observed. This is characterized by a strong dependence of the crystallization temperature and time on the heating rate. The energy barrier for this process was calculated to be 57 kJ/mol. acs.org

At faster heating rates: The process shifts to a thermodynamic mechanism, where the crystallization temperature is less affected by the heating rate. This mechanism has a significantly higher energy barrier of 180 kJ/mol. acs.org

The combination of the Avrami and Ozawa equations is often used to model and describe such nonisothermal crystallization processes, providing a deeper understanding of the underlying mechanisms. acs.org

| Heating Rate Regime | Dominant Mechanism | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Slow (≤ 5 K/min) | Diffusion-Controlled | 57 | acs.org |

| Fast (> 5 K/min) | Thermodynamic | 180 | acs.org |

Monomer Applications in Polymer Chemistry

The this compound structure can be incorporated as a monomeric unit into polymers to create materials with tailored properties. These polymers find use in specialized applications where specific optical or electrical characteristics are required.

Fluorophenyl benzoate derivatives can be functionalized to act as monomers in various polymerization reactions. A notable example involves activated ester-based monomers, such as pentafluorophenyl 4-vinylbenzoate, which is structurally related to this compound. This monomer has been successfully polymerized via techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP). sci-hub.se

The resulting polymer, poly(pentafluorophenyl 4-vinylbenzoate), serves as a reactive platform. It can undergo post-polymerization modification, where the pentafluorophenyl ester groups are reacted with various amines to yield a library of functionalized polymeric sulfonamides. sci-hub.se This approach demonstrates the utility of fluorinated benzoate units in creating well-defined, functional polymers. Research has also explored the synthesis of nitrogen-containing polymers where monomers like 2-(4-chlorophenyl)-2,3-dihydrophthalazine-1,4-dione are used, highlighting the broader interest in incorporating halogenated phenyl groups into polymer backbones to enhance properties like thermal stability and solubility. nih.gov

Optical Properties: The rigid, anisotropic structure of the fluorophenyl benzoate group can enhance the birefringence (Δn) of a material. Birefringence is the difference in refractive index between light polarized parallel and perpendicular to the director axis of the material. Mesogen-jacketed liquid crystalline polymers (MJLCPs) can exhibit high positive birefringence values, a property crucial for applications like optical compensator films in display technology. rsc.org By carefully selecting the mesogenic side chains, such as those based on benzoate structures, the optical properties of the resulting polymer films can be precisely controlled.

Electrical Properties: The dielectric anisotropy (Δε) is another critical property affected by the fluorophenyl benzoate unit. The strong C-F bond dipole can lead to a large dielectric anisotropy, which is desirable for reducing the operating voltage of liquid crystal displays. mdpi.com A European patent describes that blending this compound derivatives into conventional liquid crystal compositions can lower the threshold voltage (Vth) and, in many cases, reduce the viscosity. epo.org This improvement in electro-optical performance is essential for creating faster-switching and more energy-efficient displays. epo.org

Organic Electronic Materials

The field of organic electronics leverages the unique properties of carbon-based materials to create novel devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the molecular structure of the organic materials used, which governs properties like charge mobility and luminescence. While some derivatives of this compound are commercially available as intermediates for OLED materials, specific data on the performance and characteristics of the parent compound in these applications are scarce.

Investigations into Charge Transport Mechanisms in Thin Films

The ability of a material to transport electrical charges is fundamental to its application in electronic devices. In organic semiconductors, this process is highly dependent on the molecular packing and electronic coupling between adjacent molecules in the solid state, typically in the form of a thin film.

Integration into Optoelectronic Systems (e.g., for luminescence or charge transfer properties)

Optoelectronic devices either produce or utilize light, and the materials within them must possess specific properties related to light emission (luminescence) or the generation of charge carriers from light (charge transfer).

The luminescent properties of this compound have not been a significant focus of published research. While the introduction of fluorine atoms into organic molecules can influence their emission characteristics, detailed studies providing data on the photoluminescence quantum yields, emission spectra, or the lifetime of excited states for this compound are not available. researchgate.net Similarly, there is a lack of data on its use in charge-transfer systems for applications like photovoltaics.

Analytical Chemistry Methodologies for Research Applications

Chromatographic Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of 4-Fluorophenyl benzoate (B1203000), providing powerful tools for its separation from reactants, byproducts, and impurities. The choice of technique depends on the specific analytical goal, such as quantitative analysis, purification, or rapid reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the precise quantification and purification of 4-Fluorophenyl benzoate. helixchrom.com Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase. ekb.eg This setup allows for the effective separation of this compound from both more polar and less polar impurities.

For quantitative analysis, a C18 column is typically used, providing excellent resolution for aromatic esters. uoa.gr The mobile phase often consists of a gradient mixture of an aqueous buffer (like ammonium acetate or dilute phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. ekb.eguoa.grsielc.com Detection is commonly achieved using a UV detector, as the aromatic rings in this compound exhibit strong absorbance in the UV spectrum, typically around 230-254 nm. uoa.gr By comparing the peak area of the analyte to that of a known standard, precise quantification can be achieved. This method can be validated according to International Conference on Harmonisation (ICH) guidelines for parameters like linearity, accuracy, and precision. ekb.eg

Interactive Data Table: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for reversed-phase separation of nonpolar to moderately polar organic molecules. |

| Mobile Phase | A: 0.1% Phosphoric Acid in Water B: Acetonitrile | Gradient elution allows for efficient separation of compounds with varying polarities. | | Gradient | Start at 60% B, increase to 95% B over 20 min | Ensures elution of both polar impurities and the less polar this compound. | | Flow Rate | 1.0 mL/min | A typical flow rate for analytical scale separations providing good efficiency. | | Detection | UV at 240 nm | The aromatic structure of the compound provides strong UV absorbance for sensitive detection. | | Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) is an ideal method for the analysis of this compound when assessing its volatility or when it is a component in a mixture of other volatile substances. The technique is highly sensitive and provides excellent separation for thermally stable compounds.

In a typical GC analysis, the sample is injected into a heated inlet where it is vaporized and then carried by an inert gas (e.g., helium or nitrogen) through a capillary column. mdpi.com The column, often a fused silica (B1680970) capillary coated with a stationary phase like 5% phenyl polysiloxane (e.g., Zebron-5MS or DB-5MS), separates components based on their boiling points and interactions with the stationary phase. mdpi.com The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds from the least to the most volatile. For this compound, a temperature program might start at a lower temperature and increase to around 280-300°C to ensure its elution. mdpi.comnih.gov A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection, with MS providing both quantification and structural confirmation. mdpi.com

Interactive Data Table: Suggested GC-MS Parameters for this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Zebron-5MS (30 m x 0.25 mm, 0.25 µm) | A versatile, low-bleed column suitable for a wide range of semi-volatile organic compounds. |

| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Injector Temp. | 250°C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |

| Oven Program | 100°C (1 min), then 15°C/min to 280°C (5 min) | Ramping temperature program allows for separation of compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) | Provides both quantitative data and mass spectral information for definitive identification. |

| MS Mode | Electron Ionization (EI), Scan 50-500 m/z | Standard ionization mode for GC-MS, with a scan range appropriate for the expected mass of the compound. |

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective tool for qualitatively monitoring the progress of reactions that synthesize or consume this compound. sigmaaldrich.comchegg.com It is also widely used for quick purity assessments of fractions during purification. sigmaaldrich.com

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (e.g., silica gel 60 F254). sigmaaldrich.com The plate is then placed in a developing chamber containing a suitable mobile phase, typically a mixture of nonpolar and polar solvents like hexane and ethyl acetate. rsc.org As the solvent moves up the plate via capillary action, it carries the components of the mixture at different rates based on their polarity and affinity for the stationary phase. Less polar compounds, like this compound, will travel further up the plate than more polar starting materials (e.g., 4-fluorophenol (B42351) or benzoic acid). The separation can be visualized under UV light (at 254 nm), where the aromatic rings will appear as dark spots. sigmaaldrich.com By comparing the spot of the reaction mixture to spots of the starting materials and the purified product, one can determine if the reaction has gone to completion. chegg.com

Interactive Data Table: Example TLC System for Monitoring a Synthesis of this compound | Parameter | Description | | :--- | :--- | | Stationary Phase | Silica Gel 60 F254 | A polar adsorbent suitable for separating compounds of varying polarity. | | Mobile Phase | Hexane:Ethyl Acetate (4:1 v/v) | A common solvent system providing good resolution for aromatic esters. | | Visualization | UV lamp at 254 nm | Aromatic compounds quench the fluorescence of the indicator in the plate, appearing as dark spots. | | Expected Rf (Product) | ~0.6 | this compound is expected to be significantly less polar than potential starting materials. | | Expected Rf (Reactants) | < 0.4 | Reactants like 4-fluorophenol or benzoic acid are more polar and will have lower Rf values. |

Advanced Spectroscopic Methods for Complex Mixture Analysis

When this compound is part of a complex mixture, standard spectroscopic techniques may yield overlapping signals that are difficult to interpret. In such cases, advanced methods are required for accurate quantification and component identification.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the concentration or purity of a substance without the need for an identical reference standard of the analyte. researchgate.netbwise.kr The area of an NMR signal is directly proportional to the number of nuclei contributing to it, allowing for precise quantification. bwise.kr

For mixtures containing this compound, both ¹H and ¹⁹F qNMR can be employed. ¹H qNMR is widely applicable, but in complex mixtures, signal overlap can be a challenge. researchgate.net The presence of a fluorine atom makes ¹⁹F qNMR an exceptionally useful tool. The ¹⁹F nucleus is 100% abundant and highly sensitive, and the large chemical shift range of ¹⁹F NMR means that signal overlap is rare. This allows the signal from this compound to be clearly resolved from other components.

In a typical qNMR experiment, a known amount of an internal standard (a compound with a known purity and a signal in a clear region of the spectrum) is added to a precisely weighed sample. By comparing the integral of a specific signal from this compound to the integral of a signal from the internal standard, the exact amount of the analyte in the mixture can be calculated.

Interactive Data Table: Key Parameters for ¹⁹F qNMR of this compound

| Parameter | Setting/Consideration | Rationale |

|---|---|---|

| Internal Standard | e.g., α,α,α-Trifluorotoluene | Must be of high purity, stable, soluble, and have a ¹⁹F signal that does not overlap with the analyte. |

| Solvent | Deuterated Chloroform (CDCl₃) or DMSO-d₆ | Must fully dissolve both the sample and the internal standard without contributing interfering signals. |

| Relaxation Delay (d1) | > 5 x T₁ (longest) | Crucial for ensuring complete relaxation of all nuclei between scans, which is essential for accurate integration. |

| Pulse Angle | 90° or 30° | A 90° pulse provides maximum signal per scan, but a 30° pulse with a shorter delay can be more time-efficient. |

| Number of Scans | 16 - 64 | Sufficient scans are needed to achieve an adequate signal-to-noise ratio for precise integration. |

When analyzing highly complex mixtures where spectroscopic signals (from NMR, IR, or MS) are severely overlapped, chemometric tools become indispensable. Chemometrics uses multivariate statistical analysis to extract meaningful information from complex chemical data.

For instance, if a series of reaction mixtures containing this compound are analyzed by ¹H NMR, the resulting spectra may be a composite of signals from the starting materials, product, intermediates, and byproducts. Chemometric methods like Principal Component Analysis (PCA) can be used to visualize the variance in the dataset, often showing clustering related to reaction time or conditions.

For quantitative purposes, Partial Least Squares (PLS) regression is a powerful tool. PLS can build a predictive model that correlates the full spectral data with the concentration of specific components, such as this compound. This model is first "trained" using a set of samples with known concentrations (determined by another method, like HPLC or qNMR) and can then be used to predict the concentration in unknown samples from their spectra alone. These multivariate approaches can deconvolve the complex data to provide quantitative results even in the presence of significant signal overlap. dntb.gov.ua A similar approach, multivariate image analysis, has been successfully applied to TLC plates to quantify reaction progress from the digitized spot intensities. rsc.org

Synthesis and Characterization of Novel 4 Fluorophenyl Benzoate Derivatives and Analogs

Structure-Directed Synthesis of Modified Benzoate (B1203000) Scaffolds

The deliberate and controlled synthesis of complex molecular architectures, or scaffolds, from benzoate-based units is a key strategy for creating molecules with specific functions. nih.gov These scaffolds are designed to position functional groups in precise three-dimensional arrangements, often for studies in molecular recognition. nih.gov A common approach involves the use of solid-phase synthesis, which allows for the sequential addition of building blocks to a resin support, followed by cleavage and cyclization in the solution phase to generate macrocyclic structures. nih.gov For instance, linear trimers of 5-aminoacyl-3-aminomethyl-benzoates have been synthesized on a solid support and subsequently cyclized to form macrocycles with large, functionalized surfaces. nih.gov

This methodology is inspired by the structure of enzymes, where functional groups converge to form an active site. nih.gov By using benzoate derivatives as foundational hubs, chemists can create synthetic receptors with divergent orientations of recognition elements. nih.govmdpi.com These larger structures are designed to interact with biochemical targets like proteins and DNA through multiple weak interactions, leading to high-affinity binding. nih.gov A diversity-oriented synthesis (DOS) strategy, employing reactions like the Diels-Alder cycloaddition, can rapidly generate a variety of 3D-shaped compounds from simple starting materials like methyl benzoate. nih.gov The goal of this structure-directed synthesis is to produce scalable, homogeneous, and rationally derivatizable scaffolds with precise control over their architecture in the 10–100 Å range. mdpi.com

Systematic Study of Functional Group Modifications and Their Impact on Chemical Behavior

Systematic modifications of the functional groups attached to the phenyl benzoate core have been extensively studied, particularly concerning their influence on liquid crystalline properties. Phenyl benzoate derivatives are a well-researched class of calamitic (rod-shaped) liquid crystals. nih.govtubitak.gov.tr The introduction of various terminal groups, such as alkoxy chains, halogens, or cyano groups, can significantly alter the mesomorphic behavior of these compounds, leading to the formation of nematic and smectic phases. tubitak.gov.trresearchgate.net

Research has shown that the thermal properties and the type of liquid crystal phase are highly dependent on the nature and position of these functional groups. For example, a homologous series of 4-alkoxyphenyl 4-(4-trifluoromethylbenzoyloxy)benzoates was synthesized, and the homologues with six or more carbons in the alkoxy chain were found to be mesomorphic, exhibiting smectic A and higher-order smectic phases. researchgate.net The fluorine substituents, in particular, play a crucial role. Studies on fluorinated terphenyls, which contain benzoate-like structures, have demonstrated that increasing the number of fluorine atoms lowers the transition temperature to the isotropic liquid phase and narrows the temperature range of the nematic phase. nih.gov

The synthesis of these derivatives often involves esterification reactions between a substituted phenol (B47542) and a substituted benzoic acid or benzoyl chloride. For instance, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) was prepared by reacting 4-(4-n-dodecyloxybenzoyloxy)benzoic acid with 4-benzyloxyphenol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. nih.govtubitak.gov.tr The effect of these systematic modifications on the liquid crystal phase transitions is a key area of investigation.

| Compound Name | Modification | Observed Liquid Crystal Phases | Transition Temperatures (°C) | Reference |

|---|---|---|---|---|

| 4-Trifluoromethylphenyl 4-n-alkoxybenzoates | Varying alkoxy chain length (n≥6) | Mesomorphic | Not specified | researchgate.net |

| 4-Alkoxyphenyl 4-(4-trifluoromethylbenzoyloxy)benzoates | Varying alkoxy chain length | Smectic A, higher order smectic | Not specified | researchgate.net |

| 4-Cyanophenyl 4-perfluoroalkylbenzoates | Perfluoroalkyl chain | Smectic | Not specified | researchgate.net |

| Fluorinated 4-pentyl-4″-propyl-1,1′:4′,1″-terphenyls | Increased number of F atoms | Nematic | Lower Iso-N transition temp. | nih.gov |

| 4-ethoxy-4-cyano-2-fluorophenyl benzoate | Ethoxy, cyano, fluoro groups | Not specified | Melting Point: 115 °C | nist.gov |

Investigation of Organometallic Derivatives (e.g., Antimony, Tin)

The interaction of benzoyl halides, including benzoyl fluoride (B91410), with strong Lewis acids such as those containing antimony or arsenic, is a classic method for generating highly reactive acylium ions. nih.gov These intermediates are pivotal in reactions like Friedel-Crafts acylation. Research has focused on isolating and characterizing the adducts formed between benzoyl halides and Lewis acids. For example, the benzoyl chloride antimony pentachloride adduct has been studied extensively. nih.gov

In a related investigation, benzoyl fluoride was reacted with arsenic pentafluoride (AsF5), a strong Lewis acid known for its high fluoride ion affinity. nih.gov This reaction aims to abstract the fluoride ion from the benzoyl fluoride, leading to the formation of the benzoacylium cation [C6H5CO]+ and the [AsF6]- anion. nih.gov The formation of this acylium ion was inferred from a significant increase in electrical conductivity when the Lewis acid was added to the benzoyl fluoride. nih.gov Such studies provide fundamental insights into the stability and reactivity of these important intermediates, clarifying the role of the counter-ion and the electronic effects of substituents on the aromatic ring. nih.gov Although direct synthesis of stable tin derivatives of 4-fluorophenyl benzoate is less commonly reported in the reviewed literature, the principles of using strong Lewis acids to generate reactive intermediates are well-established for the closely related benzoyl halides.

Role as a Synthetic Intermediate in Multi-Step Organic Synthesis

This compound and its parent compound, 4-fluorobenzoic acid, are versatile intermediates in multi-step organic synthesis, serving as building blocks for a wide range of more complex molecules. The synthesis of benzoyl fluorides, which can be prepared from the corresponding benzoic acids or by halogen exchange from benzoyl chlorides, is a key first step. nih.govorgsyn.orgrsc.orgacs.org

Once formed, 4-fluorobenzoic acid and its derivatives can be elaborated into various structures. For example, 4-fluorobenzoic acid can be esterified to 4-fluorobenzoate, which is then converted into 4-fluorobenzoic acid hydrazide. globalscientificjournal.comresearchgate.net This hydrazide serves as a crucial precursor for synthesizing heterocyclic compounds like 1,3,4-oxadiazoles, which are known to possess a range of biological activities. globalscientificjournal.comresearchgate.net The synthesis involves reacting the hydrazide with various substituted anilines and other reagents to build the heterocyclic ring system. globalscientificjournal.com

Furthermore, the fluorophenyl moiety is a common feature in the design of bioactive compounds. Research has shown that fluorophenyl-substituted pyrazole (B372694) derivatives, synthesized from precursors like 4-hydrazinobenzoic acid, can act as potent antibacterial agents. nih.govacs.org Similarly, the 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold has been identified as a promising template for developing metabolically stable drug candidates. nih.gov The 1-bis(4-fluorophenyl)methyl piperazine (B1678402) unit, another related structure, is a key building block in the synthesis of clinically used drugs. ossila.com These examples underscore the utility of the this compound framework as a foundational element for constructing complex and functionally diverse molecules. nih.govnih.gov

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of aromatic esters, including 4-fluorophenyl benzoate (B1203000), has traditionally relied on methods like Fischer esterification, which often require harsh conditions and can be limited in scope. youtube.com Future research is poised to move beyond these classical methods towards more sophisticated and efficient catalytic systems.

Emerging trends in organic chemistry suggest that novel palladium-catalyzed reactions could offer unprecedented control over the synthesis of aromatic esters. numberanalytics.com One such innovative approach is the "ester dance" reaction, a process in which an ester group can be translocated from one carbon to another on an aromatic ring under palladium catalysis. nih.gov This could allow for the synthesis of regioisomers of 4-fluorophenyl benzoate that are inaccessible through conventional means. Another promising avenue is the development of one-pot methods that convert readily available aromatic ketones into aromatic esters, streamlining the synthetic process. azom.com

Furthermore, the principles of green chemistry are driving the exploration of biocatalysts, such as immobilized lipases, which can catalyze the synthesis of aromatic esters with high efficiency and regioselectivity under mild conditions. numberanalytics.comfrontiersin.org Adapting these enzymatic systems for the synthesis of this compound could lead to more sustainable and cost-effective production methods.

Table 1: Hypothetical Comparison of Catalytic Systems for this compound Synthesis

| Catalyst System | Reaction Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Key Advantage |

| Concentrated H₂SO₄ (Fischer) | 80-100 | 12-24 | 60-70 | Low catalyst cost |

| Palladium "Ester Dance" Catalyst | 60-80 | 4-8 | >90 | Access to novel isomers |

| Immobilized Lipase | 40-50 | 24-48 | >95 | High selectivity, mild conditions |

Design of Advanced Spectroscopic Probes for Mechanistic Elucidation

A deep understanding of reaction mechanisms is fundamental to optimizing synthetic routes and controlling product outcomes. researchgate.net For this compound, future research will likely involve the application of advanced spectroscopic techniques to elucidate the intricate details of its formation and subsequent reactions.

While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable, emerging methods offer deeper insights. researchgate.netlibretexts.orgmdpi.com Given the presence of fluorine, ¹⁹F NMR spectroscopy stands out as a particularly powerful tool. It can be used as a "spectroscopic spy" to probe the electronic environment of the fluorine atom, providing detailed information about reaction intermediates, kinetics, and the structures of molecules in complex mixtures without the need for separation. researchgate.netacs.org

The use of in-situ and time-resolved spectroscopic methods, such as Fourier-transform infrared spectroscopy (FTIR), can monitor the real-time formation of key species like ketene (B1206846) intermediates or track the progress of esterification. researchgate.netyoutube.com Combining these experimental techniques with computational modeling can provide a complete picture of the reaction mechanism, including transition states and potential off-cycle processes. acs.org This synergistic approach is crucial for moving from simple observation to rational design of better chemical reactions.

Table 2: Application of Spectroscopic Techniques to Mechanistic Studies of this compound

| Spectroscopic Technique | Information Gained | Potential Application |

| In-situ ¹⁹F NMR | Detection of fluorinated intermediates, kinetic analysis | Elucidating the "ester dance" mechanism for fluorinated substrates |

| Time-Resolved FT-IR | Real-time monitoring of carbonyl group transformations | Optimizing reaction conditions for enzymatic synthesis |

| Tandem Mass Spectrometry (MS/MS) | Identification of transient species and fragmentation pathways | Characterizing intermediates in photocatalytic C-F activation reactions |

| UV-Visible Spectroscopy | Tracking chromophoric starting materials or products | Studying kinetics of reactions involving colored reagents or catalysts |

High-Throughput Computational Screening for Material Discovery and Design

The discovery of new materials is increasingly driven by computational methods that can predict the properties of molecules before they are ever synthesized in a lab. arxiv.org High-throughput computational screening represents a paradigm shift in materials science, enabling the rapid in-silico evaluation of vast libraries of virtual compounds to identify candidates with desired characteristics. arxiv.org